molecular formula C21H29NO3S B12190849 [(4-Butoxynaphthyl)sulfonyl]cycloheptylamine

[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine

Cat. No.: B12190849
M. Wt: 375.5 g/mol
InChI Key: UHQZUXSQNCNURX-UHFFFAOYSA-N
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Description

[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonyl group, and a cycloheptylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxynaphthyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The butoxy group is introduced via an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the introduction of the cycloheptylamine group through an amination reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of [(4-Butoxynaphthyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or activation of enzymatic activities. The naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Butoxynaphthyl)sulfonyl]-2-pyridylamine
  • [(4-Butoxynaphthyl)sulfonyl]morpholine
  • [(4-Butoxynaphthyl)sulfonyl]benzylamine

Uniqueness

[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine is unique due to its cycloheptylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H29NO3S

Molecular Weight

375.5 g/mol

IUPAC Name

4-butoxy-N-cycloheptylnaphthalene-1-sulfonamide

InChI

InChI=1S/C21H29NO3S/c1-2-3-16-25-20-14-15-21(19-13-9-8-12-18(19)20)26(23,24)22-17-10-6-4-5-7-11-17/h8-9,12-15,17,22H,2-7,10-11,16H2,1H3

InChI Key

UHQZUXSQNCNURX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3

Origin of Product

United States

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